molecular formula C23H29NO2 B13078524 Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate CAS No. 1356087-27-8

Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate

Cat. No.: B13078524
CAS No.: 1356087-27-8
M. Wt: 351.5 g/mol
InChI Key: FDCXJOXBDRMDMF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate is a chemical compound with the molecular formula C23H29NO2 and a molecular weight of 351.5 g/mol . This compound is known for its versatility and is used in various scientific research applications. It features a cyclobutane ring substituted with a tert-butyl ester and a dibenzylamino group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. Subsequently, the ester is reacted with dibenzylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification followed by amination reactions, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate is utilized in several scientific research fields:

    Chemistry: As an intermediate in organic synthesis, it is used to create complex molecules and study reaction mechanisms.

    Biology: It serves as a building block for biologically active compounds and probes for biochemical studies.

    Medicine: The compound is explored for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl ester and dibenzylamino groups facilitate binding to specific enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(dimethylamino)cyclobutanecarboxylate
  • Tert-butyl 3-(diethylamino)cyclobutanecarboxylate
  • Tert-butyl 3-(diphenylamino)cyclobutanecarboxylate

Uniqueness

Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate is unique due to its dibenzylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .

Properties

CAS No.

1356087-27-8

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

tert-butyl 3-(dibenzylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C23H29NO2/c1-23(2,3)26-22(25)20-14-21(15-20)24(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3

InChI Key

FDCXJOXBDRMDMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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